

Application Notes and Protocols for the Quantification of 4-Hydroxyquinoline-2-acetonitrile

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Compound of Interest

Compound Name: **4-Hydroxyquinoline-2-acetonitrile**

Cat. No.: **B11909071**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-2-acetonitrile is a quinoline derivative of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of **4-Hydroxyquinoline-2-acetonitrile** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for a stability-indicating assay is outlined to assess the compound's stability under various stress conditions.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of **4-Hydroxyquinoline-2-acetonitrile** is provided below to aid in method development and sample preparation.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂ O	N/A
Molecular Weight	184.19 g/mol	N/A
pKa	~8.5 (phenol), ~1.5 (quinoline nitrogen)	Estimated
LogP	~1.8	Estimated
Solubility	Soluble in organic solvents like methanol and acetonitrile. [1]	Inferred

Analytical Methods

Two primary analytical methods are presented for the quantification of **4-Hydroxyquinoline-2-acetonitrile**: an HPLC-UV method suitable for routine analysis and quality control, and a more sensitive and selective LC-MS/MS method for bioanalytical applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of **4-Hydroxyquinoline-2-acetonitrile** in bulk drug substance and simple formulations.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[2]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
UV Detection	225 nm[3]
Run Time	10 minutes

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999[3]
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Retention Time	~4.5 minutes

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of **4-Hydroxyquinoline-2-acetonitrile** in complex biological matrices such as plasma.[4]

Parameter	Condition
LC System	Shimadzu Nexera X2 or equivalent
Mass Spectrometer	SCIEX Triple Quad 5500 or equivalent
Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Precursor Ion (Q1): m/z 185.1; Product Ion (Q3): m/z 144.1 (tentative)

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL ^[4]
Precision (%RSD)	< 15% ^[4]
Accuracy (% Recovery)	85 - 115% ^[4]
Matrix Effect	< 15%

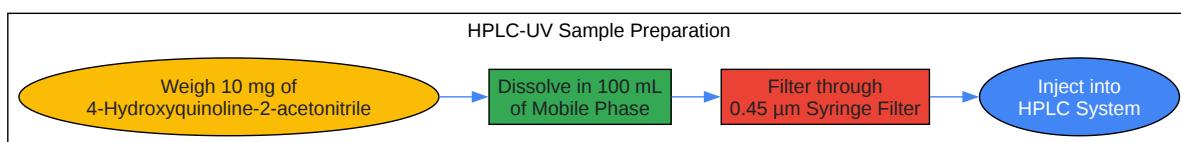
Experimental Protocols

Standard and Sample Preparation for HPLC-UV

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-Hydroxyquinoline-2-acetonitrile** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

Sample Preparation (Bulk Drug): Accurately weigh 10 mg of the bulk drug substance, dissolve it in 100 mL of mobile phase to achieve a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.



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HPLC-UV Sample Preparation Workflow

Sample Preparation for LC-MS/MS (Plasma)

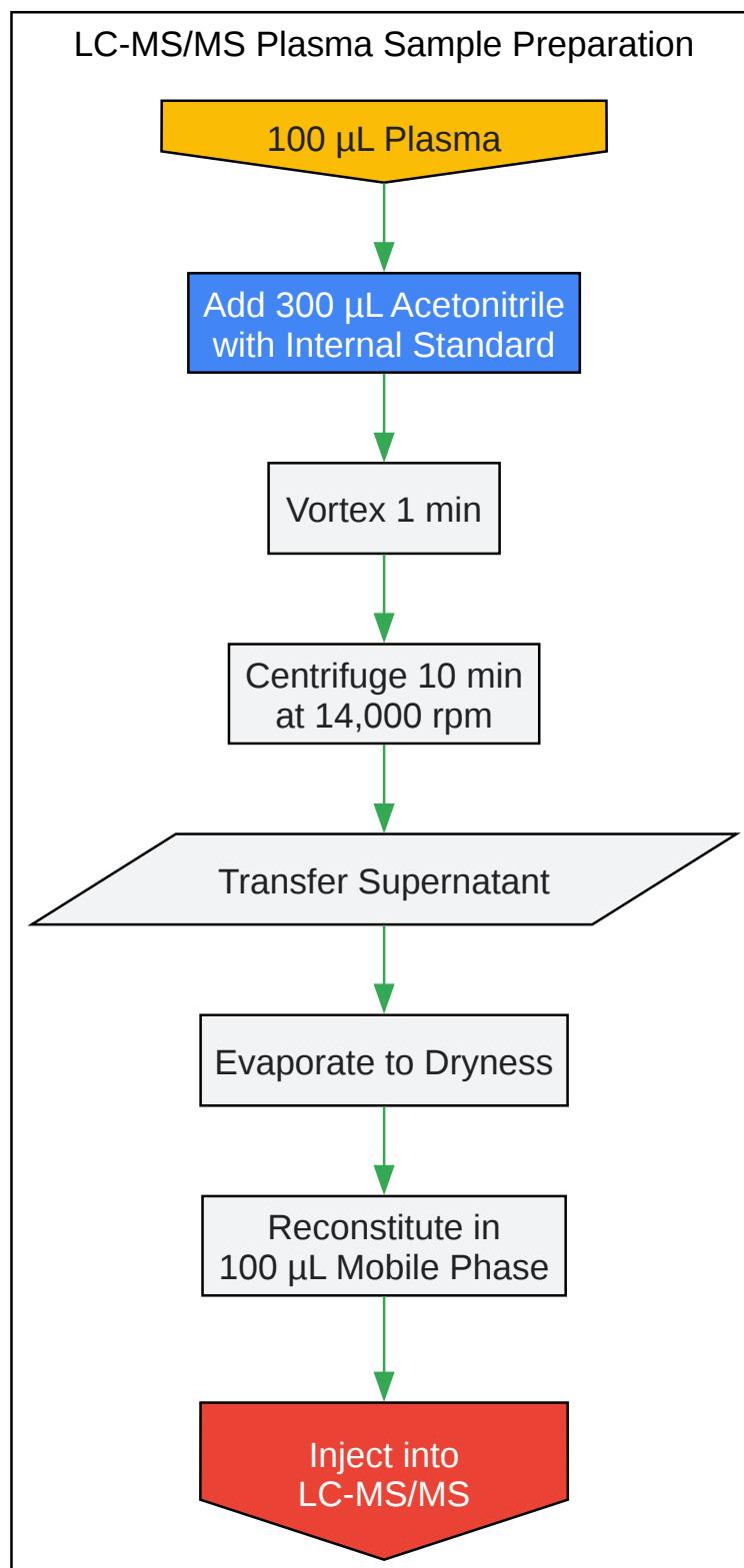
This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from biological matrices.[\[5\]](#)

Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a deuterated analog of the analyte) at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation Protocol:

- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

- Add 300 μ L of the internal standard working solution in acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (95% A: 5% B).
- Vortex for 30 seconds and transfer to an autosampler vial for injection.



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LC-MS/MS Plasma Sample Preparation Workflow

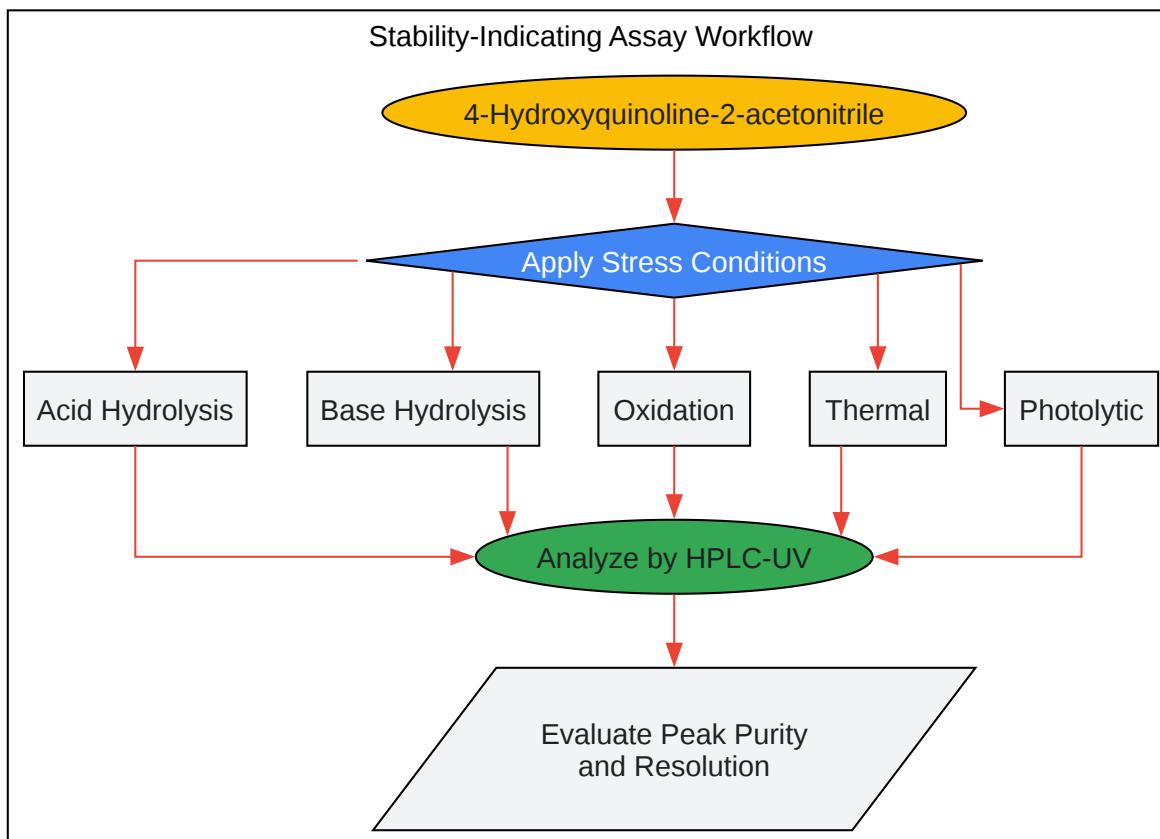
Stability-Indicating HPLC Assay Protocol

This protocol is designed to evaluate the stability of **4-Hydroxyquinoline-2-acetonitrile** under various stress conditions as per ICH guidelines.[\[6\]](#)[\[7\]](#)

Stress Conditions:

- Acid Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 N HCl. Heat at 80 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute with mobile phase to the target concentration.
- Base Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 N NaOH. Heat at 80 °C for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase.
- Oxidative Degradation: Dissolve 10 mg of the drug in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.
- Thermal Degradation: Keep 10 mg of the solid drug in a hot air oven at 105 °C for 24 hours. Dissolve in mobile phase to the target concentration.
- Photolytic Degradation: Expose a solution of the drug (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.



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Workflow for Stability-Indicating Assay

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of **4-Hydroxyquinoline-2-acetonitrile**. The HPLC-UV method is suitable for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. The stability-indicating assay protocol is essential for assessing the intrinsic stability of the compound and for the development of stable pharmaceutical formulations. These methods

should be validated in accordance with the relevant regulatory guidelines before implementation.

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